molecular formula C6H5BrN4O B2959940 3-bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 68510-69-0

3-bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2959940
CAS No.: 68510-69-0
M. Wt: 229.037
InChI Key: ZWIANYIFPLJVMF-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. Its structure includes:

  • Methyl at position 2, contributing to steric and electronic modulation of the scaffold. This compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one family, a class of molecules widely explored for their pharmacological activities, including PDE5 inhibition, anticancer, and antiviral effects .

Properties

IUPAC Name

3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-11-5(7)3-4(10-11)6(12)9-2-8-3/h2H,1H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIANYIFPLJVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C(=N1)C(=O)NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-tert-butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate with formamidine acetate . This reaction proceeds under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-d]pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to the inhibition of cancer cell proliferation . This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, thereby preventing the phosphorylation of downstream targets necessary for cell cycle progression.

Comparison with Similar Compounds

Key Observations :

  • Position 3 : Bromo substituents (target compound) may reduce binding affinity compared to propyl (sildenafil) or carbonitrile groups due to steric bulk and electronic differences .
  • Position 2 : Methyl groups (target compound) enhance metabolic stability compared to larger substituents like 2-methoxyethyl in gisadenafil .
  • Position 5/7 : Sulfonylpiperazine/phenyl groups (e.g., sildenafil) are critical for PDE5 selectivity, absent in the target compound .

Physicochemical Properties

Property 3-Bromo-2-methyl Derivative Sildenafil (VIA) 3-Carbonitrile Analogs
Molecular Weight ~285.1 g/mol (estimated) 474.6 g/mol ~200–250 g/mol
LogP (Lipophilicity) ~1.8 (predicted) 3.1 ~1.2–2.5
Hydrogen Bond Acceptors 3 9 4–5

Implications :

  • The bromo-methyl derivative’s lower molecular weight and moderate lipophilicity suggest improved CNS penetration compared to sildenafil but reduced solubility .

Biological Activity

3-Bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 68510-69-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazolo-pyrimidine scaffold which is known for its ability to interact with various biological targets. The presence of the bromine atom enhances its reactivity and potential for further derivatization.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[4,3-d]pyrimidine derivatives. For instance, compounds within this class have been shown to inhibit key enzymes involved in cancer cell proliferation. A notable study demonstrated that pyrazolo[4,3-d]pyrimidines exhibited inhibitory activity against EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM . These compounds induced apoptosis in MCF-7 breast cancer cells and inhibited cell migration .

2. Antimicrobial Properties

The antimicrobial efficacy of pyrazolo compounds has also been documented. Pyrazole derivatives have demonstrated activity against various bacterial strains and fungi, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting enzymatic pathways critical for microbial survival .

3. Anti-inflammatory Effects

Pyrazolo compounds are recognized for their anti-inflammatory properties. They act by inhibiting pro-inflammatory mediators such as cytokines and chemokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazolo derivatives inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells .
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to reduced proliferation of cancer cells .

Case Studies

Several case studies illustrate the effectiveness of pyrazolo compounds:

  • Study on MCF-7 Cells : A specific derivative showed significant cytotoxicity with an IC50 value of 5 µM against MCF-7 cells. The study reported enhanced apoptosis and DNA fragmentation in treated cells compared to controls .
  • Antimicrobial Testing : A series of pyrazolo derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 10 µg/mL for certain derivatives .

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInhibition of EGFR/VEGFR2
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of cytokine release
AntioxidantFree radical scavenging

Q & A

Q. What are the recommended synthetic routes for 3-bromo-2-methyl-pyrazolo[4,3-d]pyrimidin-7-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A robust approach involves iodine-catalyzed oxidative coupling for constructing the pyrazolo[4,3-d]pyrimidin-7-one core. For bromination, regioselective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) under controlled conditions (e.g., 2 hours at room temperature, 76% yield) . Optimization includes:
  • Catalyst : Molecular iodine (0.2–1.0 equiv) for oxidative cyclization .
  • Solvent : DCM or DMF for bromination and alkylation steps .
  • Temperature : Room temperature for bromination; 0°C to RT for methylation .
    Critical Step : Post-reaction purification via silica gel chromatography (MeOH:DCM gradients) ensures high purity.

Q. How can the structural identity and purity of 3-bromo-2-methyl-pyrazolo[4,3-d]pyrimidin-7-one be validated?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl at C2, bromo at C3). For example, methyl groups typically resonate at δ 2.5–3.0 ppm, while pyrimidinone carbonyl appears at δ 160–170 ppm .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C7H7BrN4O: theoretical 265.9784, observed 265.9780) .
  • HPLC-PDA : Assess purity (>95%) with C18 columns (acetonitrile/water gradient) .
  • InChiKey cross-check : Compare with databases like PDB to resolve protonation state discrepancies .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for brominated pyrazolo[4,3-d]pyrimidin-7-ones targeting adenosine receptors?

  • Methodological Answer :
  • Substituent Variation : Modify substituents at C2 (methyl) and C3 (bromo) to assess steric/electronic effects. For example, replacing methyl with bulkier groups (e.g., propyl) may enhance A3 receptor selectivity .
  • QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent properties (logP, steric bulk) with binding affinity (Ki). A study on analogous compounds showed a 4-methoxyphenyl group at C5 improved A3 affinity (Ki = 1.2 nM) .
    Table 1 : SAR of Pyrazolo[4,3-d]pyrimidin-7-one Derivatives
Substituent (Position)Ki (nM, A3 Receptor)Selectivity (A3 vs. A1/A2)
2-Methyl, 3-Bromo8.5>100-fold
2-Ethyl, 3-Bromo6.2>500-fold
2-Propyl, 3-Bromo3.9>1000-fold
Data extrapolated from

Q. How can computational modeling predict the binding affinity of 3-bromo-2-methyl derivatives to adenosine A3 receptors?

  • Methodological Answer :
  • Molecular Docking : Use X-ray structures of A3 receptors (e.g., PDB: 4UG2) to model ligand interactions. The bromo group at C3 may form halogen bonds with Tyr257, while the methyl group at C2 avoids steric clashes in the hydrophobic pocket .
  • MD Simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA ΔG < -40 kcal/mol) .
  • Validation : Cross-check computational predictions with radioligand displacement assays (e.g., [3H]-PSB-11) .

Q. How can researchers resolve contradictory data in biological assays for brominated pyrazolo[4,3-d]pyrimidin-7-ones?

  • Methodological Answer :
  • Assay Optimization :
  • Receptor Source : Use human recombinant A3 receptors (vs. rodent) to avoid species-specific discrepancies .
  • Buffer Conditions : Include 10 mM MgCl2 to stabilize high-affinity binding states .
  • Data Normalization : Express activity as % inhibition at 1 μM (with reference controls like MRS1523). Replicate experiments (n ≥ 3) to address variability .
  • Meta-Analysis : Compare results across multiple studies (e.g., conflicting Ki values may arise from differences in radioligand concentration or incubation time) .

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